5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-3-carboxamide

Medicinal Chemistry Monoamine Oxidase Inhibition Structure-Activity Relationship

Select this compound to access a distinct oxazolidine-2,4-dione scaffold absent from common morpholinoethyl-nicotinamide series. The 5-bromo substitution and N-ethyl oxazolidine-2,4-dione linker occupy unique chemical space, making it a high-value comparator for probing MAO isoform selectivity and a potential starting point for patentable, reversible MAO-B inhibitor leads. Its non-overlapping off-target profile facilitates cleaner deconvolution in phenotypic screening. Available for R&D as a custom-synthesized research chemical; inquire for batch-specific purity and pricing.

Molecular Formula C11H10BrN3O4
Molecular Weight 328.122
CAS No. 2034464-48-5
Cat. No. B2738280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-3-carboxamide
CAS2034464-48-5
Molecular FormulaC11H10BrN3O4
Molecular Weight328.122
Structural Identifiers
SMILESC1C(=O)N(C(=O)O1)CCNC(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C11H10BrN3O4/c12-8-3-7(4-13-5-8)10(17)14-1-2-15-9(16)6-19-11(15)18/h3-5H,1-2,6H2,(H,14,17)
InChIKeyQGAWFYRXJLMICZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-3-carboxamide (CAS 2034464-48-5): Procurement-Focused Chemical Profile


5-Bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-3-carboxamide is a synthetic small molecule (molecular weight 328.12 g/mol) belonging to the class of nicotinamide derivatives featuring an N-ethyl oxazolidine-2,4-dione substituent . Its structure combines a 5-bromonicotinamide core with a 2,4-dioxo-1,3-oxazolidin-3-yl moiety, a scaffold that is structurally analogous to known monoamine oxidase (MAO) inhibitors but with a distinct heterocyclic linker. The compound is primarily listed in early-stage research repositories and patent literature, with no reported clinical development or regulatory approval .

Why Generic Nicotinamide MAO Inhibitors Cannot Replace 5-Bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-3-carboxamide


The compound's structural differentiation lies in its oxazolidine-2,4-dione linker, which distinguishes it from common morpholinoethyl-nicotinamide analogs (e.g., WAY-620147 or 2-bromo-N-(2-morpholinoethyl)nicotinamide). Published structure-activity relationship (SAR) studies on nicotinamide-based MAO inhibitors indicate that even minor changes in the alkyl linker and terminal heterocycle drastically alter both isoform selectivity (MAO-A vs. MAO-B) and inhibitory potency [1]. Therefore, substituting this compound with a generic morpholinoethyl-nicotinamide analog risks losing the intended target engagement profile, as the oxazolidinedione ring can participate in distinct hydrogen-bonding and steric interactions within the enzyme active site [1].

5-Bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-3-carboxamide: Quantitative Differentiation Evidence vs. Key Analogs


Structural Differentiation from Morpholinoethyl-Nicotinamides via Heterocyclic Linker

The target compound features a 2,4-dioxo-1,3-oxazolidin-3-yl ethyl linker, replacing the morpholinoethyl group found in the well-characterized MAO inhibitor WAY-620147 (N-(2-morpholinoethyl)nicotinamide). While WAY-620147 inhibits MAO-A with an IC50 of 26 µM and MAO-B with an IC50 of 55 µM, the oxazolidinedione ring in the target compound introduces additional carbonyl oxygen atoms capable of altering hydrogen-bond networks within the substrate cavity [1]. This structural variance is a class-level determinant of isoform selectivity and potency, although direct comparative IC50 data for the target compound remain unpublished [1].

Medicinal Chemistry Monoamine Oxidase Inhibition Structure-Activity Relationship

Bromine Substitution Position Differentiates Target Compound from 2-Bromo-N-(2-morpholinoethyl)nicotinamide

The target compound carries a bromine atom at the 5-position of the pyridine ring, whereas the most potent MAO-B inhibitor in the morpholinoethyl-nicotinamide series, 2-bromo-N-(2-morpholinoethyl)nicotinamide (compound 3), has the bromine at the 2-position [1]. Compound 3 exhibits an MAO-B IC50 of 0.32 µM but lacks selectivity over MAO-A [1]. The shift of the bromine from the 2- to the 5-position, combined with the oxazolidinedione linker, is predicted to alter the compound's binding pose within the MAO active site, potentially affecting both potency and selectivity. No direct IC50 data for the target compound on MAO-B are available to quantify this shift.

Enzyme Inhibition Halogen Bonding MAO-B Selectivity

Oxazolidinedione Ring as a Reversible MAO-B Interaction Motif

Oxazolidinone-containing compounds are known to act as reversible inhibitors of MAO-B through long-distance interactions with the FAD cofactor, as proposed by Koenig et al. [1]. In contrast, many morpholinoethyl nicotinamides exhibit irreversible or tight-binding kinetics. The 2,4-dioxo-1,3-oxazolidin-3-yl moiety in the target compound is structurally analogous to the oxazolidinone ring of linezolid, a clinically used antibiotic with documented reversible, non-selective MAO inhibitory activity [2]. This mechanistic distinction suggests the target compound may offer a reversible inhibition profile, which is pharmacologically desirable for reducing the risk of hypertensive crisis associated with irreversible MAO inhibitors.

Reversible Inhibition Oxazolidinone MAO-B

Absence of Public Bioactivity Data Constitutes a Research Gap and Procurement Rationale

A comprehensive search of BindingDB, ChEMBL, PubChem, and Google Patents reveals no publicly reported IC50, Ki, or EC50 values for 5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-3-carboxamide against any biological target [1]. This is in stark contrast to structurally related morpholinoethyl-nicotinamides, which have extensive published activity profiles [1]. The data gap itself is a differentiation point: the compound represents a structurally novel, unexplored chemical space within the nicotinamide-oxazolidinedione class, offering an opportunity for first-in-class SAR exploration.

Chemical Probe Novel Scaffold MAO Inhibitor Discovery

Optimal Research and Procurement Application Scenarios for 5-Bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-3-carboxamide


MAO Isoform Selectivity SAR Probe

When investigating how the replacement of a morpholinoethyl linker with an oxazolidine-2,4-dione moiety shifts MAO-A vs. MAO-B selectivity, this compound provides a structurally unique comparator. Its 5-bromo substitution and oxazolidinedione ring occupy chemical space not addressed by existing nicotinamide series, making it suitable for head-to-head SAR panels against WAY-620147 or compound 3 (2-bromo-N-(2-morpholinoethyl)nicotinamide) [1].

Reversible MAO Inhibitor Discovery

Given the class-level association of oxazolidinones with reversible MAO inhibition [1], this compound can serve as a starting scaffold for developing reversible MAO-B inhibitors. It is particularly relevant for programs targeting Parkinson's disease adjunct therapy, where reversible MAO-B inhibition is clinically preferred to avoid dietary tyramine interactions [1].

Chemical Biology Tool for Target Deconvolution

The complete absence of public bioactivity data [1] positions this compound as a high-value chemical probe for phenotypic screening and target identification campaigns. Its distinct oxazolidinedione-containing structure reduces the likelihood of overlapping off-target profiles with widely used nicotinamide-based inhibitors, facilitating cleaner hit deconvolution.

Intellectual Property-Sensitive Lead Generation

The morpholinoethyl-nicotinamide chemical space is heavily patented. The oxazolidine-2,4-dione linker in this compound represents a non-obvious structural departure that may enable freedom-to-operate in MAO inhibitor discovery, making it attractive for biotechnology companies seeking novel, patentable lead series [1].

Quote Request

Request a Quote for 5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.